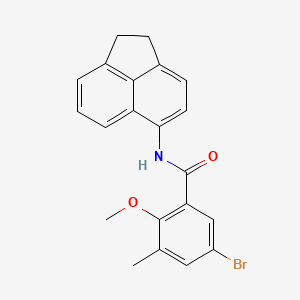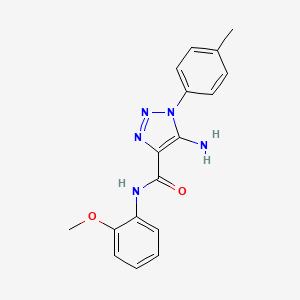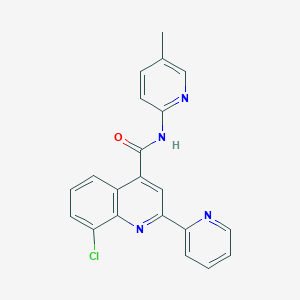![molecular formula C19H21N3O6S B4621343 1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)
1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical reactions, including nucleophilic substitution and acylation processes. These compounds are often synthesized by reacting piperazine or its derivatives with various sulfonyl chlorides or acylating agents under controlled conditions to achieve the desired substitution pattern (Ashimori et al., 1991). Optimizing the reaction conditions, such as temperature, solvent, and pH, is crucial for achieving high yields and purity of the final product.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine," is characterized by X-ray crystallography, revealing intricate details about their crystalline form and molecular conformation. These structures often exhibit hydrogen bonding and π-π interactions, contributing to their stability and solid-state packing (Wang et al., 2004).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, reflecting their functional group chemistry. These reactions can include nucleophilic substitution, where the piperazine nitrogen atoms act as nucleophiles, and electrophilic addition, particularly involving the sulfonyl and nitro groups. The presence of these functional groups confers reactivity towards other organic compounds, leading to a wide array of possible chemical transformations and syntheses of further derivatives.
Physical Properties Analysis
The physical properties of "1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine" derivatives, such as solubility, melting point, and crystal form, are influenced by their molecular structure. For instance, the incorporation of sulfonyl and nitro groups can enhance the compound's polarity, affecting its solubility in various solvents. Crystallographic studies provide insight into the molecule's solid-state arrangement, which can influence its melting point and stability (Ntirampebura et al., 2008).
Aplicaciones Científicas De Investigación
Enzymatic Metabolism Studies
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a structurally related compound, has been studied for its metabolic pathway involving human liver microsomes and recombinant enzymes. It undergoes oxidation to form various metabolites, catalyzed by enzymes such as CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, and others. This research aids in understanding the metabolic fate of similar compounds in the body, which is crucial for drug development processes (Hvenegaard et al., 2012).
Antimalarial Activity
Research on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives has shown anti-malarial activity. The study of these compounds' crystal structures has provided insights into the chemical features crucial for their biological activity. Understanding the structure-activity relationship of such compounds can lead to the development of new antimalarial agents (Cunico et al., 2009).
Adenosine A2B Receptor Antagonism
1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed as adenosine A2B receptor antagonists, showcasing subnanomolar affinity and high selectivity. These compounds hold potential for therapeutic applications in diseases mediated by the A2B adenosine receptor, contributing to the pharmacological options for treating such conditions (Borrmann et al., 2009).
Antiviral and Antimicrobial Activities
Compounds like 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized and shown to possess notable antibacterial activities. Such research underscores the potential of piperazine derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Wu Qi, 2014).
Anticancer Research
Heterocyclic compounds incorporating piperazine units, like 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, have been evaluated for their anti-bone cancer activity. This highlights the therapeutic potential of such compounds in oncology, particularly in designing new treatments for bone cancer (Lv et al., 2019).
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-nitrophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-15(28-17-9-7-16(8-10-17)22(24)25)19(23)20-11-13-21(14-12-20)29(26,27)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARVUVRDAIALQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)

![3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)


![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)

![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)
![[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)
![2-[(3-fluorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4621327.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)
![3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4621362.png)